molecular formula C10H13NO3 B109654 (2S)-2-amino-4-phenoxybutanoic acid CAS No. 52161-80-5

(2S)-2-amino-4-phenoxybutanoic acid

Cat. No.: B109654
CAS No.: 52161-80-5
M. Wt: 195.21 g/mol
InChI Key: OZTJTXTWPFGIHY-UHFFFAOYSA-N
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Description

(2S)-2-amino-4-phenoxybutanoic acid is a non-proteinogenic chiral amino acid that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a phenoxy group extending from the beta-carbon of its butanoic acid backbone, making it a useful analog for studying structure-activity relationships in peptide-based drug discovery. Its primary research applications include its use as a key intermediate in the synthesis of complex molecules and potential active pharmaceutical ingredients (APIs), where its stereochemistry can be critical for biological activity. The compound is offered with a certificate of analysis to ensure identity and purity, which is typically determined by techniques such as chiral HPLC, NMR, and mass spectrometry. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTJTXTWPFGIHY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966522
Record name O-Phenylhomoserine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52161-80-5
Record name O-Phenylhomoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052161805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Phenylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2s 2 Amino 4 Phenoxybutanoic Acid and Its Structural Analogs

Chemical Synthesis Approaches to Phenoxybutanoic Acid Derivatives

The chemical synthesis of phenoxybutanoic acid derivatives leverages a variety of strategic pathways to construct these valuable molecules. Key methods include both convergent and divergent syntheses to build complex structures, techniques to integrate the phenoxybutanoic acid moiety into heterocyclic systems, and fundamental reactions like esterification and hydrolysis to create derivatives.

Convergent and Divergent Synthetic Pathways for Aminophenoxyalkanoic Acid-Based Architectures

Convergent and divergent syntheses represent two distinct strategies for assembling complex molecules. A divergent synthesis begins with a central core molecule that is successively reacted with various building blocks, leading to a rapid expansion of a library of related compounds from a single starting point. wikipedia.org Conversely, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined in the final stages.

Research into the synthesis of novel tripodal N-substituted melamines based on aminophenoxyalkanoic acids provides a clear comparison of these two approaches. tandfonline.comresearchgate.net These s-triazine derivatives of (4-aminophenoxy)acetic acid and 4-(4-aminophenoxy)butyric acid have been synthesized using both convergent and divergent routes. tandfonline.comtandfonline.com

A comparative table of these synthetic routes is presented below.

Synthetic StrategyStarting MaterialKey StepsOverall Yield (Acetic Acid Derivative)Overall Yield (Butyric Acid Derivative)
Convergent N-(4-hydroxyphenyl)acetamideWilliamson etherification, Acidic hydrolysis76%47%
Divergent Cyanuric chloride, 4-aminophenol (B1666318)Williamson etherification, Acidic hydrolysis47%36-48%

This table summarizes the comparative analysis of convergent and divergent synthetic routes towards tripodal melamines based on aminophenoxyalkanoic acids. tandfonline.com

The critical steps in both strategies involved the Williamson etherification of N-protected forms of 4-aminophenol and the subsequent acidic hydrolysis of the protected amino and/or carboxyl groups. tandfonline.comfigshare.com

Strategies for Incorporating Phenoxybutanoic Acid Moieties into Complex Heterocyclic Systems

The integration of phenoxybutanoic acid structures into complex heterocyclic frameworks is a key strategy for developing novel functional molecules. The synthesis of tripodal melamines serves as a prime example, where (4-aminophenoxy)alkanoic acids are attached to a central 1,3,5-triazine (B166579) (s-triazine) heterocycle. tandfonline.comresearchgate.net

The primary reaction for linking the phenoxyalkanoic acid side chains is the Williamson etherification. tandfonline.com In the convergent route, this involves reacting the hydroxyl group of N-(4-hydroxyphenyl)acetamide with an appropriate haloalkanoic acid ester. tandfonline.comresearchgate.net In the divergent route, the hydroxyl group of 4-aminophenol derivatives attached to the triazine core is etherified. researchgate.net

Another key transformation is the amination of cyanuric chloride. researchgate.net In the divergent pathway, cyanuric chloride is reacted with 4-aminophenol to form the initial N-substituted triazine, which serves as the foundation for further modifications. tandfonline.comresearchgate.net These reactions demonstrate effective methods for building complex heterocyclic systems centered around a phenoxyalkanoic acid motif.

Esterification and Hydrolysis Techniques in Derivative Synthesis

Esterification and hydrolysis are fundamental reactions in the synthesis of phenoxybutanoic acid derivatives, primarily used for protecting and deprotecting functional groups. libretexts.orgmasterorganicchemistry.com

Esterification , such as the Fischer esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.comyoutube.com This technique is often employed to protect the carboxylic acid functional group during other synthetic transformations. The reaction is reversible, with the equilibrium position dictated by the reaction conditions. masterorganicchemistry.com

Hydrolysis is the reverse reaction, where an ester is cleaved back into a carboxylic acid and an alcohol. libretexts.org This can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis is the direct reverse of the Fischer esterification and is an equilibrium process. libretexts.orgmasterorganicchemistry.com

Base-catalyzed hydrolysis , also known as saponification, uses a stoichiometric amount of a base (like NaOH or KOH) and proceeds to completion, forming a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid. masterorganicchemistry.com

In the synthesis of tripodal melamines from (4-aminophenoxy)alkanoic acids, acidic hydrolysis was a crucial final step to deprotect both the N-acetyl group and the esterified carboxylic acid, yielding the final target molecule. tandfonline.comresearchgate.net

Biocatalytic Approaches to Chiral Phenoxybutanoic Acid Derivatives

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, enabling the production of chiral molecules with high stereoselectivity. Enzymes are used to catalyze specific reactions, often under mild conditions, leading to optically pure products. bohrium.com

Enzyme-Catalyzed Carbon-Carbon Bond Formation with Phenoxypropanone Substrates

Enzymatic carbon-carbon bond formation is a cornerstone of biocatalysis for building complex molecular skeletons. researchgate.netrsc.org While direct examples using phenoxypropanone substrates are specific, extensive research on analogous phenyl-containing substrates, such as 2-oxo-4-phenylbutanoic acid and its esters, provides significant insight. These substrates are structurally very similar to phenoxypropanone derivatives and their enzymatic transformations are highly relevant.

A key application is the synthesis of chiral intermediates for angiotensin-converting enzyme (ACE) inhibitors. documentsdelivered.comnih.gov For instance, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) is produced via the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.govresearchgate.net This reaction is catalyzed by carbonyl reductases, which require a cofactor like NADPH. nih.gov

To make the process efficient and scalable, cofactor regeneration systems are essential. One successful approach involves coupling the carbonyl reductase (CpCR) with another enzyme, such as glucose dehydrogenase (GDH), which regenerates the NADPH cofactor in situ. nih.gov This bi-enzyme coupled system has been engineered into recombinant strains, demonstrating high conversion rates (98.3%) and excellent enantiomeric excess (99.9% ee). nih.gov

Enzyme SystemSubstrateProductKey Features
Carbonyl Reductase (CpCR)Ethyl 2-oxo-4-phenylbutyrate (OPBE)(R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE)Highly stereoselective reduction. nih.gov
L-phenylalanine dehydrogenase2-Oxo-4-phenylbutanoic acid(S)-2-amino-4-phenylbutanoic acid ((S)-APBA)Requires NADH cofactor regeneration. documentsdelivered.com
D-lactate dehydrogenase2-Oxo-4-phenylbutanoic acid(R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA)Requires NADH cofactor regeneration. documentsdelivered.com
Transaminase (TA)4-phenyl-2-butanone(R)- or (S)-4-phenylbutan-2-amineAsymmetric amination of a prochiral ketone. nih.gov

This table highlights various enzyme systems used for the synthesis of chiral derivatives structurally related to phenoxybutanoic acid. documentsdelivered.comnih.govnih.gov

Characterization of Carbanion Intermediates in Biocatalytic Processes

Certain enzyme-catalyzed reactions proceed through high-energy carbanion intermediates. nih.gov The stabilization of these transient species is a significant mechanistic challenge that enzymes have evolved to overcome. While carbanions are highly unstable, enzymes employ several strategies to manage them. nih.gov

One major strategy is to avoid the formation of a discrete, high-energy carbanion altogether. This can be achieved by protonating the atom adjacent to the bond being cleaved, which changes the reaction pathway. nih.gov

In cases where a carbanion intermediate is formed, enzymes utilize specific mechanisms for stabilization. For example, some enzymes may use an adjacent radical to stabilize an acyl carbanion. nih.gov Another strategy involves delocalizing the negative charge of the carbanion into a transiently formed structure, such as a thioaldehyde. nih.gov These mechanistic studies, while not specific to phenoxypropanone substrates, provide the fundamental principles governing the behavior of carbanion intermediates in related biocatalytic transformations involving carbonyl compounds.

Enantioselective and Diastereoselective Control in Enzymatic Transformations

Enzymatic catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including non-proteinogenic amino acids. The high stereoselectivity of enzymes allows for the production of single enantiomers, which is often a critical requirement for pharmaceutical applications. Various classes of enzymes, such as transaminases, dehydrogenases, and lipases, have been successfully employed for the synthesis of amino acids structurally analogous to (2S)-2-amino-4-phenoxybutanoic acid.

Transaminases (TAs) , particularly ω-transaminases, are widely used for the asymmetric synthesis of chiral amines and amino acids from their corresponding keto acids. mdpi.com For instance, the synthesis of (S)-2-amino-4-oxo-4-phenylbutyric acid has been achieved with high yield and enantiomeric purity using a recombinant Escherichia coli whole-cell catalyst overexpressing an aromatic transaminase from Enterobacter sp. researchgate.net This process utilizes L-aspartic acid as the amino donor. researchgate.net Given the structural similarity, a similar biocatalytic approach using a suitable transaminase could be envisioned for the synthesis of this compound from 2-oxo-4-phenoxybutanoic acid. The key would be the identification or engineering of a transaminase with activity towards this specific substrate.

Dehydrogenases offer another route for the stereoselective synthesis of amino acids. L-phenylalanine dehydrogenase from Rhodococcus sp. M4 has been used to catalyze the conversion of 2-oxo-4-phenylbutanoic acid to (S)-2-amino-4-phenylbutanoic acid. documentsdelivered.com This reaction requires a nicotinamide (B372718) cofactor (NADH), which is typically regenerated in situ using a secondary enzyme like formate (B1220265) dehydrogenase. documentsdelivered.com This method provides a direct route to the desired (S)-enantiomer from a prochiral keto acid.

Hydantoinases and Carbamoylases provide a dynamic kinetic resolution approach for the synthesis of enantiomerically pure amino acids. This "hydantoinase process" involves the hydrolysis of a racemic 5-substituted hydantoin (B18101). A non-enantioselective hydantoinase converts the hydantoin to the corresponding N-carbamoylamino acid, and then a stereoselective L-N-carbamoylase hydrolyzes the L-enantiomer to the desired L-amino acid. This method has been successfully applied to the synthesis of (S)-2-amino-4-phenylbutanoic acid from racemic 5-(2-phenylethyl)hydantoin. nih.gov

Lipases are extensively used for the kinetic resolution of racemic amino acids and their derivatives. nih.gov This method relies on the enantioselective hydrolysis or esterification of a racemic mixture. For example, lipases from Pseudomonas sp. and Rhizopus sp. have shown high reactivity and selectivity in the hydrolysis of L-amino acid esters. nih.gov A potential strategy for obtaining this compound would involve the enzymatic resolution of a racemic ester of 2-amino-4-phenoxybutanoic acid. The lipase (B570770) would selectively hydrolyze the (S)-ester, allowing for the separation of the desired (S)-acid from the unreacted (R)-ester. The efficiency of such a resolution is highly dependent on the choice of lipase, solvent, and acyl group. nih.govrsc.org

Enzyme ClassSubstrate ExampleProduct ExampleKey Features
Transaminase 2-Oxo-4-phenylbutanoic acid(S)-2-Amino-4-phenylbutanoic acidHigh enantioselectivity (>99% ee), uses an amino donor (e.g., L-aspartate), whole-cell biocatalysis is common. researchgate.net
Dehydrogenase 2-Oxo-4-phenylbutanoic acid(S)-2-Amino-4-phenylbutanoic acidRequires NADH cofactor regeneration, direct asymmetric synthesis from a keto acid. documentsdelivered.com
Hydantoinase/ Carbamoylase Racemic 5-(2-phenylethyl)hydantoin(S)-2-Amino-4-phenylbutanoic acidDynamic kinetic resolution, combination of two enzymes for stereoconvergence. nih.gov
Lipase Racemic ester of 2-amino-4-phenylbutanoic acid(S)-2-Amino-4-phenoxybutanoic acidKinetic resolution, separation of enantiomers based on differential reaction rates. nih.gov

General Synthetic Procedures for Amino Acid Derivatives Relevant to this compound

Beyond enzymatic methods, several classical and modern chemical strategies are available for the synthesis of amino acid derivatives, including those with functionalized side chains like this compound. These methods often involve the construction of the amino acid backbone followed by enantioselective resolution or the use of chiral auxiliaries to direct stereochemistry.

One of the oldest and most fundamental methods is the Strecker synthesis , which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the amino acid. For the synthesis of 2-amino-4-phenoxybutanoic acid, this would start from 3-phenoxypropanal. This method initially produces a racemic mixture, which then requires resolution to obtain the desired (S)-enantiomer. pressbooks.pub

The amidomalonate synthesis is another versatile method that starts with diethyl acetamidomalonate. pressbooks.pub This starting material is deprotonated and then alkylated with a suitable electrophile, in this case, a 2-phenoxyethyl halide. Subsequent hydrolysis and decarboxylation yield the target amino acid. Similar to the Strecker synthesis, this route produces a racemic product that needs to be resolved.

Enantioselective synthesis aims to directly produce the desired enantiomer, avoiding the need for resolution. A prominent example is the asymmetric hydrogenation of a prochiral enamide precursor using a chiral rhodium catalyst, a discovery that led to a Nobel Prize. pressbooks.pub For the synthesis of this compound, a suitable dehydroamino acid precursor with the phenoxyethyl side chain would be hydrogenated in the presence of a chiral phosphine (B1218219) ligand complexed to rhodium.

The synthesis of amino acids with complex or bulky side chains often requires specialized strategies. For instance, palladium-catalyzed C(sp³)–H arylation has been developed for the synthesis of amino acids with bulky side chains, demonstrating the power of modern cross-coupling reactions in amino acid synthesis. nih.govrsc.org While not directly applicable to the ether linkage in the target compound, this highlights the ongoing development of methods to access structurally diverse amino acids.

The introduction of functional groups into the side chains of amino acids is a key aspect of creating novel building blocks. For example, amino acid derivatives with masked aldehyde functionalities in their side chains have been prepared for use in peptide synthesis and chemoselective ligation, showcasing the versatility of synthetic modifications. nih.gov

Synthetic MethodStarting Materials ExampleKey StepsStereochemical Outcome
Strecker Synthesis 3-Phenoxypropanal, Ammonia, CyanideFormation of α-aminonitrile, HydrolysisRacemic mixture
Amidomalonate Synthesis Diethyl acetamidomalonate, 2-Phenoxyethyl halideAlkylation of malonate, Hydrolysis, DecarboxylationRacemic mixture
Asymmetric Hydrogenation Dehydroamino acid precursor with phenoxyethyl side chainHydrogenation with chiral Rh catalystEnantiomerically enriched (S)- or (R)-form
Kinetic Resolution Racemic 2-amino-4-phenoxybutanoic acid esterEnantioselective enzymatic hydrolysisSeparation of (S)-acid and (R)-ester

Comprehensive Structural Characterization and Stereochemical Analysis of 2s 2 Amino 4 Phenoxybutanoic Acid Derivatives

Advanced Crystallographic Investigations of Phenoxybutanoic Acid Analogues

While a crystal structure for (2S)-2-amino-4-phenoxybutanoic acid is not publicly available, a comprehensive crystallographic analysis of a closely related analogue, (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid dihydrate, provides significant insights into the structural features that can be anticipated for this class of compounds.

Elucidation of Incommensurately Modulated Structures

The crystal structure of (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid dihydrate exhibits a fascinating and complex phenomenon known as incommensurate modulation. rsc.orgnih.govnih.gov This means that the crystal lacks perfect three-dimensional periodicity. The structure is described within the (3+1)-dimensional superspace group P2₁2₁2₁(0β0)000, with a modulation vector β of approximately 0.357. rsc.orgnih.govnih.gov This aperiodicity arises from variations in the atomic positions that are not a simple repeating multiple of the basic unit cell dimensions. uni.luchemicalbook.com

Analysis of Positional Disorder and Occupational Modulation of Solvent Molecules

The loss of three-dimensional periodicity in the crystal lattice of the dihydrate analogue is primarily attributed to the behavior of one of the solvent water molecules. rsc.orgnih.govnih.gov This water molecule exhibits both positional disorder, occupying two distinct positions, and occupational modulation. The two positions are related by a small translation of about 0.666 Å and a rotation of approximately 168°. rsc.orgnih.govnih.gov The occupancy of these two sites is not equal, with an average ratio of 0.624:0.376. rsc.orgnih.govnih.gov This modulated occupancy across the crystal lattice is the root cause of the incommensurate nature of the structure.

Application of Average Structure and Supercell Approximations in Refinement

Despite the complexity of the incommensurately modulated structure, its crystallographic data can be successfully refined using more conventional approaches. rsc.orgnih.gov The "average structure" approximation, which disregards the satellite reflections caused by the modulation, allows for a very good refinement in the standard space group P2₁2₁2₁. rsc.org In this model, the water molecule is treated as being disordered over two sites with a refined occupancy ratio that aligns well with the modulated structure analysis. rsc.org

Furthermore, a "supercell" approximation can be employed. nih.gov This involves defining a larger, commensurate unit cell that approximates the aperiodic modulation. For the dihydrate analogue, a threefold supercell refinement in the space group P112₁ also yields a high-quality structural model. rsc.org This approach confirms the strong occupational modulation of the disordered water molecules. nih.gov

Crystallographic Data for (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid dihydrate
Formula C₁₁H₁₅NO₄·2H₂O
Superspace Group P2₁2₁2₁(0β0)000
Modulation Vector (β) 0.357
Disordered Water Molecule Translation ~0.666 Å
Disordered Water Molecule Rotation ~168°
Average Occupancy Ratio (Disordered Water) 0.624 : 0.376
Average Structure Space Group P2₁2₁2₁
Supercell Approximation Space Group P112₁

Table 1: Summary of crystallographic data for the analogue (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid dihydrate.

Spectroscopic Elucidation of Phenoxybutanoic Acid Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

For a hypothetical N-acetyl derivative of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the phenoxy group, the butanoic acid backbone, and the N-acetyl group. The aromatic protons of the phenoxy group would typically appear in the downfield region (around 6.8-7.3 ppm). The protons on the butanoic acid chain would exhibit specific multiplicities and chemical shifts depending on their proximity to the amino and phenoxy groups. The methyl protons of the N-acetyl group would likely appear as a singlet at approximately 2.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the amide would be found at the downfield end of the spectrum (typically >170 ppm). The aromatic carbons would resonate in the 115-160 ppm range, while the aliphatic carbons of the butanoic acid backbone would appear at higher field.

The following table presents ¹H and ¹³C NMR data for a related ethyl ester derivative, providing an example of the types of chemical shifts that might be observed.

¹H NMR Data for a Related Ethyl Ester Derivative
Proton Chemical Shift (ppm)
Aromatic H6.82 - 6.95
CH (α to N)~5.0
O-CH₂ (ester)3.88 - 4.01
CH₃ (acetyl-like)2.12 - 2.28
CH₃ (ester)1.01 - 1.12

Table 2: Representative ¹H NMR chemical shifts for a related ethyl ester derivative. Data is illustrative and based on similar structures.

¹³C NMR Data for a Related Ethyl Ester Derivative
Carbon Chemical Shift (ppm)
C=O (ester/amide)165.5 - 174.4
Aromatic C99.5 - 152.2
O-CH₂ (ester)59.1 - 59.9
CH (α to N)~54.5
CH₃ (acetyl-like)17.6 - 17.8
CH₃ (ester)14.1 - 14.5

Table 3: Representative ¹³C NMR chemical shifts for a related ethyl ester derivative. Data is illustrative and based on similar structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the compound, with specific absorption bands corresponding to the vibrational frequencies of its chemical bonds.

For this compound, the FT-IR spectrum is characterized by a combination of absorption bands that confirm the presence of its key structural features: the carboxylic acid, the primary amine, the phenoxy group, and the aliphatic chain. The zwitterionic nature of amino acids in the solid state, where the carboxylic acid protonates the amino group, significantly influences the spectrum.

Key Research Findings:

The analysis of the FT-IR spectrum of this compound reveals several characteristic absorption bands. The broad absorption in the 3200-2600 cm⁻¹ region is typical for the O-H stretch of a carboxylic acid hydrogen-bonded to the ammonium (B1175870) group (NH₃⁺) and the N-H stretching vibrations of the protonated amine. researchgate.net The C=O stretching of the carboxylate group (COO⁻) typically appears as a strong band around 1600-1560 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate are key indicators.

The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. researchgate.net The characteristic C-O-C stretching of the ether linkage is expected to produce a strong band in the 1250-1000 cm⁻¹ range. researchgate.net

While FT-IR cannot distinguish between enantiomers as they have identical chemical bonds, it can differentiate between a pure enantiomer and a racemic mixture due to differences in their crystal lattice structures and intermolecular hydrogen bonding patterns. thermofisher.com

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3200-2600N-H and O-H stretchR-NH₃⁺ and R-COOHStrong, Broad
~3050Aromatic C-H stretchAr-HMedium to Weak
~2950Aliphatic C-H stretch-CH₂-Medium
~1725C=O stretch (minor non-zwitterionic form)-COOHStrong
~1580N-H bend (asymmetric)R-NH₃⁺Strong
~1600, ~1475C=C stretchAromatic RingMedium to Weak
~1410C=O stretch (symmetric)-COO⁻Strong
~1240C-O-C stretch (asymmetric)Ar-O-RStrong
~1100C-O-C stretch (symmetric)Ar-O-RMedium
~1500N-H bend (symmetric)R-NH₃⁺Medium

Enantiomeric Separation and Purity Assessment of Chiral Phenoxybutanoic Acid Forms

Assessing the enantiomeric purity of chiral compounds is critical. Enantiomers, being non-superimposable mirror images, often exhibit different biological activities. Therefore, robust analytical methods are required to separate and quantify individual enantiomers in a sample.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Key Research Findings:

The enantiomeric separation of underivatized amino acids like this compound can be effectively achieved using macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin. These CSPs are versatile as they can operate in reversed-phase, normal-phase, or polar organic modes. For amino acids, a reversed-phase method with an acidified aqueous-organic mobile phase is common.

A CROWNPAK CR(+) column, which contains a chiral crown ether, is particularly effective for resolving primary amino acids. researchgate.net The separation mechanism involves the complexation of the protonated amino group of the analyte within the crown ether's cavity. The stereospecificity of this interaction leads to the separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used, often after derivatization of the amino acid to enhance interaction with the CSP. phenomenex.com

Interactive Data Table: Typical Chiral HPLC Parameters for Amino Acid Enantiomer Separation

ParameterDescription
Column Chiral Stationary Phase (e.g., CROWNPAK CR(+), Astec CHIROBIOTIC T)
Dimensions 150 mm x 4.0 mm, 5 µm particle size
Mobile Phase Isocratic mixture of aqueous acid (e.g., 0.05% Perchloric Acid) and organic modifier (e.g., Methanol or Acetonitrile)
Flow Rate 0.3 - 1.0 mL/min
Column Temperature 15-25 °C
Detection UV at 200-220 nm or Mass Spectrometry (MS)
Injection Volume 5 - 20 µL

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique capable of separating and identifying enantiomers at trace levels. However, due to the low volatility and high polarity of amino acids, direct analysis by GC is not feasible.

Key Research Findings:

For GC-MS analysis, amino acids must first be converted into volatile derivatives. This is a critical limitation when the goal is to analyze the "acid form" as specified. The derivatization process chemically alters the carboxylic acid and amino groups. Common derivatization involves a two-step process: esterification of the carboxyl group (e.g., with an alcohol and acid catalyst) followed by acylation of the amino group (e.g., with an anhydride (B1165640) like trifluoroacetic anhydride).

Once derivatized, the volatile products can be separated on a chiral capillary column, such as one coated with a chiral selector like Chirasil-L-Val. The separated enantiomeric derivatives are then detected by a mass spectrometer, which provides both quantification and structural confirmation, even at very low concentrations. This high sensitivity makes GC-MS suitable for trace analysis in complex matrices. However, it must be emphasized that this technique analyzes a chemically modified version of the original compound, not the native phenoxybutanoic acid form. Direct trace analysis of the underivatized this compound via GC-MS is not a standard analytical approach due to the compound's inherent non-volatility.

Mechanistic and Biological Activity Investigations of Phenoxybutanoic Acid Derivatives

Enzyme Modulation and Inhibition Profiles of Related Compounds

While the phenoxybutanoic acid scaffold is prominent in receptor-ligand interactions, its direct role in the inhibition of certain enzymes is less characterized in available literature. However, understanding the mechanisms of related pathways provides context for potential future investigations.

Human Leukocyte Elastase (HLE) is a serine protease released by neutrophils during inflammatory responses. Its overexpression can lead to tissue damage, making it a target for therapeutic inhibitors. While direct inhibition of HLE by simple phenoxybutanoic acid derivatives is not extensively documented, the moiety has been used as a component in more complex structures designed for HLE inhibition. For instance, 4-oxo-4-phenoxybutanoic acid has been utilized in the synthesis of hydrazinopeptides, which are then evaluated as HLE inhibitors. In these cases, the phenoxybutanoic acid portion serves as a chemical tool rather than the primary pharmacophore.

The general mechanisms for HLE inhibition by other classes of compounds often involve the formation of a complex with the enzyme's active site. For example, some inhibitors form a Michaelis complex followed by the acylation of the active site serine residue.

Fatty acid oxidation is a critical metabolic pathway for energy production, regulated by enzymes such as Acetyl-CoA Carboxylase (ACC). ACC catalyzes the formation of malonyl-CoA, which in turn inhibits the transport of fatty acids into the mitochondria for oxidation. Therefore, inhibiting ACC can lead to decreased malonyl-CoA levels and an increase in fatty acid oxidation.

Direct inhibition of ACC by (2S)-2-amino-4-phenoxybutanoic acid or its close derivatives is not a primary finding in the reviewed scientific literature. Research on ACC inhibitors has largely focused on other chemical classes. However, some related compounds, such as phenoxyalkylcarboxylic acids, have been investigated as agonists for receptors like PPARδ, which can subsequently up-regulate genes involved in increasing fatty acid oxidation capacities. This represents an indirect mechanism of modulating this pathway, distinct from direct enzyme inhibition. In the context of herbicides, certain phenoxybutanoic acid herbicides are known to be involved in the inhibition of plant ACC (ACCase), but this is distinct from their activity in mammalian systems.

Receptor Binding and Ligand-Target Interactions for Phenoxybutanoic Acid Scaffolds

The phenoxybutanoic acid scaffold has proven to be a highly effective framework for developing potent and selective ligands for several biological receptors.

A significant area of research for phenoxybutanoic acid derivatives has been the development of antagonists for the Endothelin A (ETA) receptor, a key mediator in vasoconstriction. Structure-activity relationship (SAR) studies have successfully produced highly potent and selective ETA antagonists. By creating pharmacophore models, researchers have optimized this class of compounds to achieve low-nanomolar binding affinity for the ETA receptor with high selectivity over the related Endothelin B (ETB) receptor. acs.orgnih.gov

For example, a series of 4-phenoxybutanoic acid derivatives were developed, leading to the discovery of compound 12m ((R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid), which exhibits an IC50 of 5.0 nM at the rat ETA receptor and demonstrates over 1000-fold selectivity over the ETB receptor. acs.org In another study, compound 6e was identified as a selective ETA antagonist with a nanomolar IC50 value and was effective in animal models of pulmonary arterial hypertension. nih.govresearchgate.net

Table 1: ETA Receptor Antagonism by Phenoxybutanoic Acid Derivatives
CompoundTarget ReceptorActivity (IC50)SelectivityReference
12mRat ETA5.0 nM>1000-fold vs ETB acs.org
6eETANanomolar rangeSelective ETA antagonist nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a central role in adipogenesis and glucose metabolism, making it a target for drugs treating type 2 diabetes. The phenoxybutanoic acid scaffold has been successfully utilized to create selective PPARγ modulators (SPPARγMs). nih.gov

A notable example is MK-0533 ((2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid). nih.gov This compound acts as a partial agonist, displaying diminished maximal activity in transcription activation assays compared to full agonists like rosiglitazone. nih.govmedkoo.com This modulation results in a desirable biological profile, providing comparable antidiabetic efficacy to full agonists while showing a reduced potential for adverse effects such as cardiac hypertrophy and fluid retention in preclinical models. nih.govmedkoo.com

Table 2: Activity Profile of PPARγ Modulator MK-0533
CompoundMechanismKey In Vitro FindingKey In Vivo FindingReference
MK-0533Selective PPARγ Modulator (Partial Agonist)Diminished maximal activity in cell-based transcription assaysComparable efficacy to full agonists with reduced side-effect profile nih.govmedkoo.com
Rosiglitazone (Reference)PPARγ Full AgonistFull transcriptional activationEfficacious but associated with side effects like weight gain and edema nih.gov

The versatility of the phenoxy acid scaffold extends to other receptors, demonstrating its broad applicability in drug design.

Free Fatty Acid Receptor 1 (FFA1): Structurally related phenoxyacetic acid derivatives have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1, also known as GPR40). nih.govresearchgate.net FFA1 activation on pancreatic β-cells amplifies glucose-stimulated insulin secretion, making it a target for type 2 diabetes. nih.govnih.gov Compound 18b , a phenoxyacetic acid derivative, was identified as a potent FFA1 agonist with an EC50 of 62.3 nM and showed the ability to reduce glucose levels in diabetic mice without causing hypoglycemia. nih.govresearchgate.net

Hemoglobin Allosteric Modifiers: Aryloxy acid derivatives have been designed as allosteric effectors of hemoglobin. nih.gov These compounds bind to hemoglobin and decrease its oxygen affinity, which can promote the release of oxygen into tissues. nih.govnih.gov For example, 2-[4-[[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]- 2-methylpropionic acid was found to be a strong allosteric effector that can shift the oxygen equilibrium curve of whole blood. nih.gov

Anti-microbial and Anti-oxidant Properties of Phenoxybutanoic Acid Scaffolds and Derivatives

The structural scaffold of phenoxybutanoic acid has been utilized as a starting point for the synthesis of new chemical entities with potential therapeutic properties. Research has focused on the anti-microbial and anti-oxidant capabilities of these novel derivatives.

Evaluation of 1,3,4-Thiadiazole Derivatives from 4-Phenoxybutyric Acid for Antibacterial Activity

A study focused on the synthesis of novel 1,3,4-thiadiazole compounds derived from 4-phenoxybutyric acid explored their potential as antimicrobial agents. nih.gov These new compounds were created through the cyclization reaction of 4-phenoxybutyric acid and N-phenylthiosemicarbazide derivatives. nih.gov The antibacterial properties of these synthesized compounds were then tested against a panel of both Gram-positive and Gram-negative bacteria. nih.gov

The bacteria used in the screening included Staphylococcus aureus, Bacillus subtilis, and Enterococcus durans as representatives of Gram-positive bacteria, and Salmonella enteritidis, Salmonella typhimurium, Enterobacter aerogenes, Salmonella infantis, Salmonella kentucky, and Escherichia coli as representatives of Gram-negative bacteria. nih.gov The results of the study indicated that while the compounds showed antibacterial activity against S. aureus, they did not exhibit antimicrobial effects against the tested Gram-negative bacteria or B. subtilis. nih.gov One particular compound demonstrated notable activity against S. aureus, with increasing zones of inhibition at higher concentrations. nih.gov

Table 1: Antibacterial Activity of a 1,3,4-Thiadiazole Derivative Against S. aureus

Concentration Inhibition Zone (mm)
30 µL 17
50 µL 18

Antioxidant (e.g., ABTS˙+ Scavenging) Properties of Derivatives

The antioxidant potential of phenoxybutanoic acid derivatives has also been a subject of investigation. The ABTS˙+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay is a common method used to evaluate the antioxidant capacity of chemical compounds. While specific studies on the ABTS˙+ scavenging properties of 1,3,4-thiadiazole derivatives directly from 4-phenoxybutyric acid are not widely available, research on structurally similar compounds provides insights into their potential antioxidant activities. For instance, mono-O-substituted derivatives of 4-nerolidylcatechol, which share some structural similarities, have demonstrated significant ABTS˙+ scavenging activity, with some derivatives showing 89–93% inhibition of the ABTS˙+ radical.

Phytotoxic and Auxin-Type Activities of Related Phenoxybutanoic Acid Metabolites

Certain chiral phenoxybutanoic acid metabolites have been examined for their effects on plant growth, revealing potential applications in agriculture as herbicides.

Herbicidal Activity of Chiral Phenoxybutanoic Acid Metabolites (e.g., Beflubutamid Metabolites)

Research into the herbicidal properties of chiral pesticides has included the study of beflubutamid and its metabolites. nih.govfrontiersin.org Beflubutamid itself is a racemic herbicide, but studies have shown that its enantiomers possess significantly different levels of herbicidal activity. nih.govfrontiersin.org In biotests conducted on garden cress, the (-)-beflubutamid enantiomer was found to be at least 1000 times more herbicidally active than the (+)-beflubutamid enantiomer. nih.govfrontiersin.org The EC50 value, which represents the concentration required to achieve 50% of the maximum effect, for (-)-beflubutamid was determined to be 0.50 μM. nih.govfrontiersin.org

Furthermore, the (+)-enantiomer of the phenoxybutanoic acid metabolite of beflubutamid was observed to affect root growth. nih.govfrontiersin.org However, this effect was only noted at concentrations 100 times higher than that of the structurally related herbicide (+)-mecoprop. nih.govfrontiersin.org

Table 2: Herbicidal Activity of Beflubutamid Enantiomers

Compound EC50 (μM) Relative Activity
(-)-Beflubutamid 0.50 ~1000x more active

Proposed Auxin-Type Modes of Action

The herbicidal action of many phenoxycarboxylic acids is attributed to their function as synthetic auxins. nih.govresearchgate.net These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable within the plant. nih.govresearchgate.net This stability leads to persistent and unregulated growth in susceptible dicotyledonous weeds. nih.govresearchgate.net

Investigation of Anti-inflammatory and Anti-fibrotic Effects of Phenoxybutanoic Acid Analogues

The therapeutic potential of phenoxybutanoic acid analogues has been explored in the context of inflammatory and fibrotic diseases. A series of phenoxybutanoic acid derivatives were synthesized and evaluated for their ability to act as endothelin antagonists. Endothelin is a potent vasoconstrictor and is implicated in cardiovascular diseases, which often have inflammatory and fibrotic components.

In this study, several of the synthesized compounds demonstrated significant antagonistic activities on the contraction of rat thoracic aortic rings induced by endothelin-1. One compound, in particular, was identified as a selective ETA receptor antagonist with a nanomolar IC50 value. Furthermore, this compound was effective in alleviating hypoxia-induced pulmonary arterial hypertension. While this research is primarily focused on cardiovascular effects, the role of endothelin in inflammation and fibrosis suggests a potential for these analogues in these therapeutic areas. However, direct studies on the anti-inflammatory and anti-fibrotic effects of these specific phenoxybutanoic acid analogues are limited. Research on other structurally related compounds, such as fenofibrate (a PPARα agonist), has shown preventative effects on interstitial and perivascular cardiac fibrosis in various models.

Structure Activity Relationship Sar and Computational Studies of Phenoxybutanoic Acid Derivatives

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular properties affect a compound's efficacy, QSAR models can predict the activity of novel molecules, thereby streamlining the drug discovery process and reducing the need for extensive experimental screening researchgate.net. These models are built on the principle that the biological activity of a substance is a function of its physicochemical properties and structural features researchgate.net.

For phenoxybutanoic acid derivatives, QSAR studies are employed to understand the structural requirements for their biological targets. For instance, in the development of endothelin antagonists, a series of phenoxybutanoic acid derivatives were synthesized and evaluated, with subsequent SAR analysis revealing key structural determinants of their activity nih.gov. The development of robust QSAR models relies on high-quality data and appropriate statistical validation to ensure their predictive power and generalizability across diverse chemical scaffolds mdpi.com.

Through SAR and QSAR studies, specific molecular fragments and properties have been identified as crucial for the biological activity of phenoxybutanoic acid derivatives. Analysis of these compounds as endothelin antagonists revealed that the introduction of specific substituents significantly impacts their potency.

Key findings from these studies include:

The Phenoxy Group: The nature and position of substituents on the phenyl ring of the phenoxy moiety can modulate activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions of the entire molecule.

The Butanoic Acid Chain: The length and flexibility of the four-carbon chain are often optimal for positioning the key functional groups—the amino group and the carboxylic acid—in the correct orientation for binding to the target protein.

The Amino and Carboxyl Groups: These groups are typically essential for forming critical interactions, such as hydrogen bonds or salt bridges, with amino acid residues in the active site of the target protein.

Introduction of Heterocyclic Moieties: In a study of derivatives designed as endothelin antagonists, compounds featuring benzoheterocycles demonstrated significantly enhanced antagonistic activities compared to reference compounds nih.gov. Specifically, derivatives 6e and 6g were identified as having noteworthy potency, with compound 6e showing selective, nanomolar inhibitory concentration (IC50) as an ETA antagonist nih.gov.

Table 1: SAR Findings for Selected Phenoxybutanoic Acid Derivatives as Endothelin Antagonists

Compound Key Structural Feature Biological Activity
Reference (BQ123) Cyclic pentapeptide Standard endothelin antagonist
Derivative 6e Contains a benzoheterocycle Selective ETA antagonist with nanomolar IC50 nih.gov

| Derivative 6g | Contains a benzoheterocycle | Significant antagonistic activity nih.gov |

A variety of in silico tools are utilized to perform SAR analysis, providing a rational framework for lead optimization nih.gov. These computational methods save considerable time and resources by prioritizing which synthetic modifications are most likely to improve a compound's desired properties nih.gov.

Commonly applied in silico methodologies include:

Descriptor-Based QSAR: This conventional approach involves calculating a wide range of molecular descriptors, which are numerical representations of a molecule's properties. These can include thermodynamic, electronic, spatial, and quantum chemical descriptors nih.gov. Statistical methods, such as Genetic Function Approximation (GFA) or Genetic Partial Least Squares (G/PLS), are then used to build a mathematical model correlating these descriptors with biological activity nih.gov.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the steric and electrostatic fields surrounding a set of aligned molecules to explain their activities.

Hologram QSAR (HQSAR): This technique breaks down molecules into structural fragments and correlates the presence of these fragments with biological activity, providing insights into which parts of the molecule are most important nih.gov.

Pharmacophore Modeling and Ligand Design Principles for Phenoxybutanoic Acid Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups researchgate.net. These models can be generated either from the known 3D structure of the protein target (structure-based) or from a set of known active ligands when the target structure is unavailable (ligand-based) nih.govmdpi.com.

For the phenoxybutanoic acid scaffold, a ligand-based approach can be used by analyzing a series of active and inactive analogues. The process involves generating multiple conformations for each molecule and identifying the common spatial arrangement of pharmacophoric features present in the active compounds but absent in the inactive ones nih.gov. This resulting model serves as a 3D query for screening virtual libraries to find new, structurally diverse molecules with a high probability of being active.

Table 2: Hypothetical Pharmacophore Model for Phenoxybutanoic Acid Derivatives

Pharmacophoric Feature Description Role in Binding
Hydrogen Bond Acceptor (A) Typically the carbonyl oxygen of the carboxylic acid. Forms hydrogen bonds with donor residues in the protein active site.
Hydrogen Bond Donor (D) The amine (NH2) group. Forms hydrogen bonds with acceptor residues in the protein active site.
Negative Ionizable (N) The deprotonated carboxylate group. Forms ionic interactions (salt bridges) with positively charged residues like Arginine or Lysine.
Aromatic Ring (R) The phenyl ring of the phenoxy group. Engages in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine or Tyrosine.

| Hydrophobic Center (H) | The aliphatic butanoic chain. | Fits into hydrophobic pockets within the binding site. |

Molecular Docking Simulations to Elucidate Ligand-Protein Binding Modes

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein mdpi.com. This technique is crucial for understanding the molecular basis of a drug's action, revealing specific interactions between the ligand and amino acid residues in the binding site nih.gov. Docking studies can rationalize the observed SAR of a series of compounds and guide the design of new derivatives with improved binding affinity researchgate.net.

In a typical docking workflow, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The phenoxybutanoic acid derivative is then placed into the active site, and a scoring function calculates the binding free energy (ΔG) for numerous possible conformations and orientations mdpi.com. The lowest energy pose is considered the most probable binding mode.

Docking simulations can reveal:

Key Amino Acid Interactions: Identification of specific residues that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand researchgate.netmdpi.com. For example, the carboxylate group might interact with a positively charged residue, while the phenoxy ring settles into a hydrophobic pocket.

Binding Affinity: The scoring function provides an estimate of the binding affinity (often in kcal/mol), which can be used to rank different derivatives and compare them to known inhibitors mdpi.com.

Mechanism of Action: By visualizing the ligand in the active site, researchers can understand how it inhibits the protein's function, for instance, by blocking the entry of the natural substrate.

Table 3: Example of Molecular Docking Results for a Phenoxybutanoic Acid Derivative

Parameter Value/Description
Target Protein Example: Cyclooxygenase-2 (COX-2)
Binding Affinity (ΔG) -9.0 kcal/mol researchgate.net
Inhibition Constant (Ki) 13.68 µM mdpi.com
Key Hydrogen Bonds Carboxyl group with Serine (Ser530) and Tyrosine (Tyr385) residues researchgate.net
Hydrophobic Interactions Phenoxy ring with Leucine, Valine, and Phenylalanine residues

| Ionic Interactions | Amino group with an Aspartic Acid residue at the entrance of the active site |

Conformational Analysis and Stereochemical Influences on Activity

The biological activity of a molecule is highly dependent on its three-dimensional shape and stereochemistry. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. For a flexible molecule like (2S)-2-amino-4-phenoxybutanoic acid, only a specific subset of its possible conformations may be able to bind effectively to the target protein.

Stereochemistry is particularly critical. The "(2S)" designation indicates a specific configuration at the chiral center (the alpha-carbon bearing the amino group). Biological systems, being chiral themselves, often exhibit a strong preference for one stereoisomer over another. It is common for only the (S)-enantiomer of an amino acid derivative to be active, while the (R)-enantiomer is significantly less active or inactive. This is because the precise 3D arrangement of the amino group, carboxyl group, and side chain is essential for fitting into the highly specific architecture of the protein's binding site. Computational methods can be used to model both enantiomers and predict differences in their binding energies, reinforcing the experimental observation that stereochemistry is a key determinant of activity.

Metabolomic Research and Biotransformation of Phenoxybutanoic Acid Compounds

Identification and Characterization of Metabolites Derived from Phenoxybutanoic Acid Structures

The identification of metabolites is a cornerstone of metabolomic analysis, providing direct evidence of biotransformation. Modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in separating and identifying metabolic products from complex biological matrices.

Although specific metabolites of (2S)-2-amino-4-phenoxybutanoic acid are not prominently documented, the metabolic pathways of related phenoxybutanoic acid herbicides, such as 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), have been studied. The primary transformation these compounds undergo is the shortening of the butanoic acid side chain to yield a two-carbon acetic acid derivative. This process converts the parent compound into a more biologically active form. For example, MCPB is metabolized to 2-methyl-4-chlorophenoxyacetic acid (MCPA) nih.gov. This transformation is a critical activation step for this class of herbicides.

Below is a table summarizing the identified metabolites for some phenoxybutanoic acid compounds.

Parent CompoundMajor Identified MetaboliteTransformation Type
4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)2-methyl-4-chlorophenoxyacetic acid (MCPA)Side-chain shortening (β-oxidation)
4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB)2,4-dichlorophenoxyacetic acid (2,4-D)Side-chain shortening (β-oxidation)
4-Phenylbutanoic acidPhenylacetic acidSide-chain shortening (β-oxidation)

Biochemical Pathways of Formation and Degradation for Related Compounds

The biotransformation of xenobiotic compounds, including phenoxybutanoic acids, generally proceeds through Phase I and Phase II metabolic reactions designed to increase their polarity and facilitate excretion wikipedia.org. For compounds possessing an alkanoic acid side chain, β-oxidation is a key metabolic pathway researchgate.netnih.govnih.gov.

β-Oxidation: This is a major catabolic pathway for fatty acids and related xenobiotic carboxylic acids nih.gov. The process involves the sequential removal of two-carbon units from the carboxylic acid chain. For phenoxybutanoic acid structures, this pathway is responsible for their conversion to phenoxyacetic acid analogues nih.govnih.gov. The process begins with the activation of the carboxylic acid to its coenzyme A (CoA) thioester, a critical step for many xenobiotic carboxylic acids before they can enter further metabolic pathways nih.gov. For example, 4-phenylbutyric acid, a structural analog, is rapidly metabolized to phenylacetate via β-oxidation nih.gov.

Hydrolysis: For phenoxyalkanoic acids that are administered as esters, hydrolysis is a crucial initial step. This reaction, catalyzed by esterase enzymes, cleaves the ester bond to release the biologically active carboxylic acid form nih.gov.

Other Pathways: Microbial degradation plays a significant role in the environmental transformation of phenoxy acids nih.govacs.org. Bacteria isolated from soil and aquatic environments have demonstrated the ability to utilize these compounds as a sole source of carbon and energy, leading to the complete mineralization of the molecule acs.orgnih.gov. These microbial pathways often involve initial side-chain degradation followed by cleavage of the ether bond and subsequent aromatic ring opening.

The principal biochemical pathways involved in the metabolism of related phenoxyalkanoic acids are summarized in the table below.

Biochemical PathwayDescriptionEnzymes (General Class)Example Transformation
β-OxidationSequential shortening of the alkanoic acid side chain by two-carbon units.Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases4-Phenoxybutanoic acid to Phenoxyacetic acid
HydrolysisCleavage of an ester bond to yield a carboxylic acid and an alcohol.EsterasesPhenoxyacetic acid ethyl ester to Phenoxyacetic acid
Microbial DegradationComplete breakdown of the molecule, including ring cleavage, by microorganisms.Dioxygenases, Dehydrogenases2,4-D to CO2 and water

Stereochemical Aspects of Biotransformation Processes

Stereochemistry is a critical factor in the biotransformation of chiral compounds, as biological systems, particularly enzymes, are inherently chiral. The specific compound of interest, this compound, is a single enantiomer, meaning its interactions with enzymes are expected to be highly specific.

The biological activity and metabolic fate of chiral phenoxyalkanoic acids can differ significantly between enantiomers. For phenoxypropionic acid herbicides such as dichlorprop and mecoprop (B166265), the herbicidal activity resides almost exclusively in the (R)-isomer wikipedia.org.

The table below provides examples of stereoselectivity in the biotransformation of related compounds.

Compound ClassStereochemical PhenomenonDescription
Phenoxypropionic Herbicides (e.g., Mecoprop)Enantiomer-specific activityThe herbicidal activity is primarily associated with the (R)-enantiomer. wikipedia.org
Prochiral KetonesStereoselective ReductionMicrobial enzymes often reduce a prochiral ketone to a specific chiral alcohol, following predictable models like Prelog's rule. mdpi.com
Various Chiral Drugs (e.g., Bisoprolol)Non-stereoselective MetabolismIn some cases, metabolic pathways (e.g., mediated by CYP3A4) do not differentiate between enantiomers, metabolizing both at similar rates. drugbank.com

Emerging Research Applications and Future Directions for 2s 2 Amino 4 Phenoxybutanoic Acid in Chemical Biology

Development as Probes for Mechanistic Studies in Biological Systems

The development of specialized molecular probes is crucial for dissecting complex biological pathways. While (2S)-2-amino-4-phenoxybutanoic acid itself is not extensively documented as a direct molecular probe, its structural framework is well-suited for such applications. By incorporating reporter groups such as fluorophores or radioactive isotopes, analogues of this amino acid can be designed to investigate biological processes.

For instance, the introduction of a radioactive isotope like fluorine-18 (B77423) could enable the use of these analogues in positron emission tomography (PET) imaging. This approach has been successfully applied to other branched-chain amino acids, such as 2-amino-4-[¹⁸F]fluoro-2-methylbutanoic acid, for tumor imaging, where uptake correlates with amino acid transport activity. nih.gov This suggests a potential pathway for developing this compound-based probes to visualize and study amino acid transporter function in vivo.

Furthermore, constrained analogues, where the flexible backbone is locked into a specific conformation, can be synthesized to probe the bioactive conformations required for interaction with specific biological targets. This strategy has been employed with analogues of 2-amino-4-phosphonobutanoic acid to elucidate the conformational requirements for binding to different glutamate (B1630785) receptor subtypes. nih.gov A similar approach with phenoxybutanoic acid derivatives could yield valuable insights into the structural biology of their interacting proteins.

Integration into Novel Bioactive Molecule Design

The this compound scaffold serves as a valuable starting point for the design of new bioactive molecules. Its structure allows for modification at the amino group, the carboxylic acid, and the phenyl ring, enabling the creation of diverse chemical libraries for screening against various biological targets.

One area of application is in the development of prodrugs. The amino acid moiety can be used to improve the pharmacokinetic properties of a parent drug, such as its solubility and transport across biological membranes, by targeting amino acid transporters. mdpi.com This strategy is particularly relevant for delivering drugs to specific tissues that overexpress these transporters, such as in certain cancers. mdpi.com

The phenoxybutanoic acid framework has also been integrated into more complex molecules with therapeutic potential. For example, phenoxyacetic acid analogues have been designed as allosteric effectors of hemoglobin to act as radiotherapy sensitizers. mdpi.com These compounds stabilize the low-oxygen-affinity state of hemoglobin, leading to an increased oxygen release in hypoxic tumor tissues and enhancing the efficacy of radiation therapy. mdpi.com The synthesis of bioactive peptides is another field where non-natural amino acids like this compound are of interest, as they can introduce novel structural and functional properties into peptide-based therapeutics. mdpi.com

Bioactive Molecule Class Design Strategy Potential Application Reference
ProdrugsCovalent linkage of a drug to the amino acid scaffold.Improved bioavailability and targeted drug delivery. mdpi.com
Allosteric ModulatorsModification of the phenoxy ring and linker to interact with allosteric sites on proteins.Radiosensitization in cancer therapy. mdpi.com
Bioactive PeptidesIncorporation as a non-natural amino acid into a peptide sequence.Enhanced stability and novel biological activity. mdpi.com

Advancements in Asymmetric Synthetic Route Development for Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is crucial for accessing pure enantiomers of this compound and its analogues.

Several advanced strategies for the asymmetric synthesis of unnatural amino acids are applicable to this class of compounds. One prominent method involves the use of chiral transition metal complexes, such as Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. nih.gov These complexes can undergo diastereoselective alkylation to introduce the desired side chain, followed by decomplexation to yield the enantiomerically enriched amino acid. nih.gov

Enzymatic methods offer a green and highly selective alternative for chiral synthesis. For instance, the hydantoinase method has been used for the enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid, a structurally related compound. nih.gov This process utilizes a combination of a non-enantioselective hydantoinase and an L-specific N-carbamoylase to resolve a racemic hydantoin (B18101) precursor into the corresponding L-amino acid. nih.gov Other enzymatic approaches include the asymmetric reductive amination of keto acids and the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids. rsc.org

More recently, photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of amino acids. nih.gov These methods often employ a chiral auxiliary, such as a glyoxylate-derived N-sulfinyl imine, to control the stereochemical outcome of a radical addition to the imine double bond. nih.govrsc.org

Synthetic Method Key Features Stereocontrol Reference
Chiral Ni(II) ComplexesUse of a chiral ligand to form a diastereomeric complex that directs alkylation.High diastereoselectivity. nih.gov
Enzymatic Synthesis (e.g., Hydantoinase)Employs enzymes for kinetic resolution or asymmetric transformation.High enantioselectivity. nih.govrsc.org
Photoredox CatalysisVisible light-mediated radical addition to a chiral imine derivative.High stereoselectivity controlled by a chiral auxiliary. nih.govrsc.org

Exploration of New Biological Targets and Research Areas for Phenoxybutanoic Acid Frameworks

The phenoxybutanoic acid scaffold holds promise for interacting with a variety of biological targets beyond those already established. The structural similarity to other biologically active molecules suggests several potential avenues for future research.

One promising area is the inhibition of histone deacetylases (HDACs). 4-phenylbutyric acid, which lacks the α-amino group but shares the phenylbutyrate core, is a known HDAC inhibitor with applications in cancer therapy and genetic disorders. nih.govnih.gov It is plausible that appropriately functionalized this compound analogues could also exhibit HDAC inhibitory activity, potentially with improved specificity or potency.

The broad therapeutic potential of phenolic acids in general, including their anticancer and anti-inflammatory properties, suggests that the phenoxybutanoic acid framework could be a fruitful starting point for drug discovery in these areas. nih.govnih.gov Phenolic compounds are known to modulate numerous signaling pathways involved in cell proliferation, apoptosis, and inflammation. nih.gov

Furthermore, targeting amino acid biosynthesis pathways is an emerging strategy for developing new antibiotics. nih.gov Given that this compound is an unnatural amino acid, its derivatives could be explored as inhibitors of key enzymes in these pathways in pathogenic microorganisms. nih.gov The development of phenylboronic acid derivatives for targeted cancer therapy also highlights the potential for modifying the phenyl ring of the phenoxybutanoic acid scaffold to achieve selective targeting of cancer cells. nih.gov

Potential Target/Research Area Rationale Related Compounds/Concepts Reference
Histone Deacetylases (HDACs)Structural similarity to the known HDAC inhibitor 4-phenylbutyric acid.4-Phenylbutyric acid. nih.govnih.gov
Cancer and InflammationGeneral therapeutic potential of phenolic acids.Dietary phenolic acids. nih.govnih.gov
Amino Acid BiosynthesisTargeting essential metabolic pathways in pathogens.Tryptophan biosynthesis inhibitors. nih.gov
Targeted Cancer TherapyModification of the phenyl ring for selective binding to cancer cell markers.Phenylboronic acid derivatives. nih.gov

Q & A

Q. What synthetic strategies are effective for producing (2S)-2-amino-4-phenoxybutanoic acid with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure this compound can be achieved via asymmetric catalysis or chiral pool synthesis. A plausible route involves:

Chiral Precursor Utilization : Start with L-aspartic acid derivatives to retain the (S)-configuration at the α-carbon.

Phenoxy Group Introduction : Perform nucleophilic substitution on a 4-bromo intermediate using phenol under basic conditions (e.g., K₂CO₃ in DMF) .

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., TFA for Boc) .

Chiral Chromatography : Final purification via reverse-phase HPLC with a chiral stationary phase (e.g., cellulose-based columns) to ensure >99% enantiomeric excess .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer: Stereochemical validation requires a combination of techniques:

X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (2S) configuration .

Optical Rotation : Compare the measured specific rotation ([α]D) with literature values for analogous (S)-configured amino acids .

NMR Spectroscopy : Use NOESY or ROESY to detect spatial correlations between the α-proton and adjacent stereogenic centers. For example, coupling constants (J-values) in 1H^1H-NMR can distinguish between syn and anti conformers .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and byproducts.

Ion-Exchange Chromatography : Separate the zwitterionic amino acid from neutral impurities using Dowex 50WX8 resin at pH 6–7 .

Preparative TLC/Flash Chromatography : For small-scale purification, silica gel with a mobile phase of chloroform:methanol:acetic acid (8:2:0.1) resolves polar impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

Methodological Answer:

Functional Group Modifications : Synthesize analogs with variations in the phenoxy group (e.g., electron-withdrawing substituents) to assess binding affinity via surface plasmon resonance (SPR) .

Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., aminotransferases) using UV-Vis spectroscopy to monitor cofactor depletion (e.g., NADH at 340 nm) .

Molecular Docking : Perform in silico simulations (AutoDock Vina) to correlate substituent effects with binding energy in enzyme active sites .

Q. What mechanisms underlie the metabolic stability of this compound in vivo?

Methodological Answer:

Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS to assess CYP450-mediated oxidation .

Plasma Stability Testing : Monitor degradation in plasma (37°C, pH 7.4) to evaluate susceptibility to esterases or peptidases .

Radiolabeled Tracers : Use 14C^{14}C-labeled analogs to track metabolic pathways and identify major metabolites (e.g., hydroxylation at the phenyl ring) .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

Methodological Answer:

Enantiomer-Specific Activity : Compare the (2S) and (2R) enantiomers in receptor-binding assays (e.g., radioligand displacement) to determine stereoselectivity .

Q. Notes

  • Key references include PubChem, EPA DSSTox, and peer-reviewed synthesis protocols .
  • Methodologies are extrapolated from structurally related compounds in the evidence.

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